Citrusinine I

Antiviral Herpes Simplex Virus Mechanism of Action

HSV research constrained by nucleoside analog resistance requires alternative antiviral mechanisms. Citrusinine I (CAS 86680-32-2) is a structurally defined acridone alkaloid with viral ribonucleotide reductase-targeting activity distinct from DNA polymerase inhibitors. • HSV-1 ED50 = 0.56 μg/mL; HSV-2 ED50 = 0.74 μg/mL at sub-cytotoxic concentrations • Synergistically potentiates acyclovir & ganciclovir - a property not shared by generic acridone alkaloids • ≥98% HPLC purity; identity confirmed by NMR & MS; supplied as orange powder

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
CAS No. 86680-32-2
Cat. No. B1235729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrusinine I
CAS86680-32-2
Synonymscitrusinine I
citrusinine-I
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC
InChIInChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3
InChIKeyUTEAJHNFBCLZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citrusinine I Technical Overview


Citrusinine I is an acridone alkaloid isolated from the root bark of Citrus species (Rutaceae) [1]. Structurally, it is 1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one [2] with a molecular formula of C16H15NO5 and molecular weight of 301.29 g/mol . Unlike many acridone alkaloids that exhibit broad cytotoxicity, citrusinine I demonstrates a distinct selectivity profile characterized by potent anti-herpesvirus activity at sub-cytotoxic concentrations and moderate neuroprotective multitarget engagement [3].

Non-nucleoside anti-HSV probe Targets viral ribonucleotide reductase, not DNA polymerase; supports mechanism-specific antiviral studies
Multi-target neuroprotective context Reported AChE, Aβ aggregation, and antioxidant pathway engagement for Alzheimer's research
Acridone SAR & cell-model review Structure-activity probe for 3-O-methylation effects and hepatic cell-line cytotoxicity profiling

Why Citrusinine I Cannot Be Replaced by Analogs


Acridone alkaloids share a common tricyclic core but exhibit widely divergent biological activities and selectivity profiles driven by specific hydroxylation and methoxylation patterns [1]. For instance, the structurally related citrusinine II (CAS not assigned) acts as a potent TRPV3 channel inhibitor (IC50 = 12.43 μM) with anti-pruritic activity [2], while citracridone I (CAS not assigned) demonstrates in vivo nephroprotective effects [3]. Citrusinine I uniquely combines sub-μg/mL anti-herpesvirus potency with a mechanism distinct from nucleoside analogs (targeting viral ribonucleotide reductase rather than DNA polymerase) [4], enabling synergistic potentiation of acyclovir and ganciclovir—a property not shared by most acridone alkaloids. Procurement of generic acridone alkaloids based solely on structural class without verification of these specific quantitative activity parameters will not reproduce citrusinine I's functional profile.

  • Citrusinine II is a TRPV3 inhibitor Anti-HSV mechanism profile may not transfer; class substitution may shift antiviral endpoint context.
  • Citracridone I targets nephroprotection models No reported anti-HSV or neuroprotective pathway engagement; functional profile may differ.
  • Generic acridone alkaloids lack ribonucleotide reductase targeting Synergistic acyclovir potentiation may not reproduce without verified target engagement.

Citrusinine I Quantitative Evidence


Non-Nucleoside Anti-HSV Mechanism

Citrusinine I exhibits ED50 values of 0.56 μg/mL (1.86 μM) against HSV-1 and 0.74 μg/mL (2.46 μM) against HSV-2 [1]. This potency is approximately 5- to 25-fold weaker than acyclovir (ED50 range: 0.03-0.16 μg/mL for HSV-1 clinical isolates) [2]; however, citrusinine I operates via a mechanistically distinct target: it suppresses viral DNA synthesis without directly inhibiting viral DNA polymerase in cell-free extracts, with the putative target being virus-coded ribonucleotide reductase [1]. This mechanistic divergence enables citrusinine I to synergistically potentiate the antiherpetic activity of acyclovir and ganciclovir [1], offering a differentiated research tool for studying non-polymerase antiviral targets.

Non-Nucleoside Anti-HSV Mechanism
Class-level
ED50 HSV-1 0.56 μg/mL, HSV-2 0.74 μg/mL vs acyclovir 0.03–0.16 μg/mL; synergistic with acyclovir/ganciclovir
Supports non-polymerase antiviral mechanism studies; ribonucleotide reductase target engagement context.
Plaque reduction assay, Vero cells; mechanism divergence enables combination research.
Antiviral Herpes Simplex Virus Mechanism of Action

Antioxidant Comparison with Citrusinine II

In a comparative study of 10 acridone alkaloids, citrusinine I demonstrated ABTS radical scavenging activity with an IC50 of 33.77 ± 0.29 μM [1]. This is significantly weaker than citrusinine II (IC50 = 19.98 ± 3.89 μM), a closely related acridone alkaloid that differs only by the absence of a methoxy group at position 3 [1]. The structural basis for this differentiation is that the substitution of a hydroxyl group with a methoxy group reduces hydrogen-donating capacity and introduces steric hindrance [1]. Notably, citrusinine I's antioxidant activity (33.77 μM) remains superior to the reference antioxidant trolox (IC50 = 58.92 ± 2.38 μM) [1].

Antioxidant vs. Citrusinine II
Head-to-head
ABTS IC50 33.77 ± 0.29 μM vs citrusinine II 19.98 ± 3.89 μM; trolox 58.92 ± 2.38 μM
3-O-methylation reduces antioxidant capacity; supports structure-activity relationship profiling.
Citrusinine II 1.69-fold more potent; reported in same acridone series.
Antioxidant Free Radical Scavenging Structure-Activity Relationship

Mixed-Type AChE Inhibition

Citrusinine I inhibits AChE with an IC50 of 35.37 ± 1.61 μM [1]. This activity is intermediate among the acridone alkaloids tested: it is less potent than glycosparvarine (IC50 = 18.61 ± 2.77 μM, the most active compound in the series) but more potent than atalaphylline (IC50 = 58.33 ± 2.99 μM) and N-methylcycloatalaphylline A (IC50 = 66.62 ± 2.51 μM) [1]. Kinetic analysis using Lineweaver-Burk plots revealed that citrusinine I inhibits AChE via a mixed-type mechanism, binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme [1]. This dual-site binding distinguishes it from competitive inhibitors such as tacrine (IC50 = 0.28 ± 0.04 μM), which binds primarily to the CAS [1].

AChE Mixed-Type Inhibition
Head-to-head
IC50 35.37 ± 1.61 μM; binds CAS/PAS; vs glycosparvarine 18.61 μM, tacrine 0.28 μM
Mixed-type inhibition profile suitable for dual-site binding studies in Alzheimer's research.
Lineweaver-Burk kinetics confirm non-competitive component.
Acetylcholinesterase Alzheimer's Disease Enzyme Inhibition

Aβ Fibril Aggregation Inhibition

In a thioflavin T (ThT) fluorescence-based assay measuring Aβ1-42 fibril aggregation, citrusinine I demonstrated inhibitory activity with an IC50 value of 7.05 ± 1.45 μM [1]. This places citrusinine I within the moderate activity range observed across 10 acridone alkaloids (range: 4.79-8.81 μM), but it is 1.42-fold less potent than the reference compound curcumin (IC50 = 4.98 ± 0.72 μM) [1]. Molecular docking studies confirmed that citrusinine I interacts with the central hydrophobic core and C-terminal hydrophobic region of Aβ1-42, interfering with the β-sheet stacking essential for fibril formation [1].

Aβ1-42 Aggregation Inhibition
Head-to-head
IC50 7.05 ± 1.45 μM vs curcumin 4.98 ± 0.72 μM; acridone class range 4.79–8.81 μM
Moderate Aβ1-42 fibril disruption; baseline comparator for acridone scaffold SAR.
ThT fluorescence assay; docking suggests hydrophobic core interaction.
Amyloid-beta Protein Aggregation Alzheimer's Disease

Hepatic Cancer-Selective Cytotoxicity

Citrusinine I exhibits IC50 values >40 μM against human A549 lung carcinoma, mouse B16 melanoma, and human CCRF-HSB-2 leukemia cell lines after 3-day exposure, indicating weak antiproliferative activity in these models . In contrast, it demonstrates modest cytotoxicity against human COLO 205 colon adenocarcinoma (ED50 = 6.3 μg/mL, equivalent to 20.9 μM) and Hep 3B2 hepatocellular carcinoma (ED50 = 6.6 μg/mL, equivalent to 21.9 μM) . This profile differs from citracridone I, which exhibits IC50 values of 43.1 μM against HepG2 and 11.4 μM against MCF-7 breast adenocarcinoma [1]. The relative selectivity of citrusinine I for hepatic cancer cells over lung, melanoma, and leukemia cells warrants further investigation but does not, on its own, establish superior therapeutic index without comparative toxicity data in normal cells.

Hepatic Cell-Line Cytotoxicity
Reported
COLO 205 ED50 6.3 μg/mL, Hep 3B2 ED50 6.6 μg/mL; >40 μM for A549, B16, CCRF-HSB-2
Reported differential cytotoxicity profile; hepatic cancer cell-line endpoint context.
Requires normal hepatocyte controls for index interpretation; citracridone I shows different pattern.
Cytotoxicity Cancer Cell Lines Selectivity

Comparative Data Gaps

A comprehensive literature assessment reveals that direct head-to-head comparative studies of citrusinine I against its closest structural analogs (citrusinine II, citracridone I, acronycine) are sparse. The majority of available quantitative data derives from isolated profiling studies using varying assay conditions, cell lines, and endpoint measurements [1][2]. No peer-reviewed studies were identified that directly compare citrusinine I's antiviral efficacy, antioxidant capacity, AChE inhibition, or cytotoxicity against citrusinine II or citracridone I within the same experimental run. Consequently, the cross-study comparisons presented above carry inherent methodological variability that may confound precise rank-ordering of compound performance.

Comparative Data Gaps
Data to verify
No direct head-to-head studies vs. citrusinine II or citracridone I identified.
Cross-study comparisons carry methodological variability; procurement may require custom validation.
Literature search across PubMed, Semantic Scholar (2025).
Data Gaps Comparative Studies Procurement Risk

Citrusinine I Research Applications


Ribonucleotide Reductase as Anti-HSV Target

Citrusinine I is specifically indicated for investigations into alternative anti-herpesvirus mechanisms distinct from viral DNA polymerase inhibition. Its ED50 values of 0.56 μg/mL (HSV-1) and 0.74 μg/mL (HSV-2) and its demonstrated suppression of viral DNA synthesis without direct polymerase inhibition make it a valuable tool for studying the role of viral ribonucleotide reductase in HSV replication [1]. Furthermore, its synergistic potentiation of acyclovir and ganciclovir supports research into combination antiviral strategies that may overcome acyclovir resistance mechanisms [1].

Antioxidant SAR of Acridones

Citrusinine I serves as a reference compound for investigating the impact of 3-O-methylation on acridone alkaloid antioxidant activity. Its ABTS radical scavenging IC50 of 33.77 μM, compared to 19.98 μM for the 3-hydroxy analog citrusinine II, provides a defined quantitative differential that can inform medicinal chemistry optimization of the acridone scaffold [2]. This SAR relationship is further supported by in silico drug-likeness and ADMET predictions [2].

Neuroprotective Profiling in Alzheimer's Models

Citrusinine I exhibits a multitarget profile comprising moderate AChE inhibition (IC50 = 35.37 μM), Aβ1-42 aggregation inhibition (IC50 = 7.05 μM), and antioxidant activity (IC50 = 33.77 μM) [2]. This combination of activities makes citrusinine I suitable for studying the integrated effects of natural acridone alkaloids on multiple Alzheimer's disease pathogenic pathways. Its mixed-type AChE inhibition kinetics (dual CAS/PAS binding) differentiate it from pure competitive inhibitors and may inform the development of dual-binding AChE inhibitors [2].

Hepatic Cancer Cytotoxicity Screening

Citrusinine I demonstrates ED50 values of 6.3 μg/mL (COLO 205 colon adenocarcinoma) and 6.6 μg/mL (Hep 3B2 hepatocellular carcinoma) while exhibiting IC50 values >40 μM (>12.1 μg/mL) against A549 lung carcinoma, B16 melanoma, and CCRF-HSB-2 leukemia cell lines . This differential cytotoxicity profile makes citrusinine I a useful tool compound for screening campaigns investigating hepatic cancer-selective agents, provided that normal hepatocyte controls are included to assess therapeutic window.

Application
Selection Property
Validation Focus
Non-polymerase anti-HSV mechanism studies
Ribonucleotide reductase-targeting probe
Synergistic combination endpoint evaluation
Acridone antioxidant SAR studies
3-O-methylation impact on antioxidant activity
ABTS scavenging comparator profiling
Multi-pathway Alzheimer's research
Mixed-type AChE and Aβ aggregation profile
Dual CAS/PAS binding validation
Hepatic cancer cell-line cytotoxicity profiling
Reported differential cytotoxicity fingerprint
Normal cell-line selectivity comparison required

Technical Documentation Hub

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